2,3-Dihydrofuro[3,2-b]pyridin-3-ol and its derivatives represent a class of heterocyclic compounds that have garnered interest in various fields of research due to their unique chemical properties and biological activities. These compounds have been explored for their potential as pharmacological inhibitors, their unexpected chemical behavior under reductive conditions, and their utility in synthetic chemistry for the development of novel compounds with potential therapeutic applications12356.
The aforementioned dihydrofuro[3,4-c]pyridinones and 2,3-diarylfuro[2,3-b]pyridine-4-amines have shown promise in the pharmaceutical industry as potential therapeutic agents due to their inhibitory activities against biologically relevant targets such as perforin and Lck13. These findings suggest potential applications in the treatment of diseases where the modulation of immune responses is beneficial, such as autoimmune diseases and cancer.
The unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride highlights the unique reactivity of these compounds under certain conditions, which could be exploited in synthetic chemistry for the development of new methodologies2. Additionally, the diastereoselective synthesis of trans-2,3-dihydrofurans using pyridinium ylide assisted tandem reactions demonstrates the versatility of these heterocycles in constructing complex molecular architectures5.
The photochemical behavior of furo- and pyrrolo-[3,2-b]pyridin-2-ones has been studied, revealing the formation of dimeric products upon irradiation and electrocyclic ring opening in the presence of methanol, which could have implications in the design of photoresponsive materials4.
A novel heterocyclic scaffold, 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, was synthesized via a multicomponent reaction and was found to exhibit notable antibacterial activities. This discovery opens up new avenues for the development of antibacterial agents6.
The synthesis of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol primarily involves base-catalyzed cascade reactions. One notable method employs N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines as starting materials. The reaction is typically catalyzed by potassium hydroxide (KOH) under moderate conditions, often in solvents like dimethylformamide (DMF) at room temperature or elevated temperatures depending on the substrate.
This method yields moderate to good product quantities and allows for the introduction of various substituents on the aromatic rings, enhancing the compound's versatility for further chemical transformations .
The molecular structure of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol features a unique arrangement where the furan and pyridine rings are fused together. The presence of a hydroxyl group at the 3-position of the pyridine ring contributes to its reactivity and potential biological activity.
2,3-Dihydrofuro[3,2-b]pyridin-3-ol participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies |
Reduction | Sodium borohydride | Varies |
Substitution | Halogens (e.g., bromine) | Varies |
The major products from these reactions depend on specific reagents and conditions used .
The mechanism of action for 2,3-Dihydrofuro[3,2-b]pyridin-3-ol is not fully elucidated but involves interactions with biological targets such as receptors or enzymes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological macromolecules, potentially influencing receptor binding and activity.
These properties make it suitable for various applications in research and industry .
The applications of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol span across multiple scientific domains:
The compound features a fused bicyclic system comprising a reduced furan ring (2,3-dihydrofuran) condensed at the [3,2-b] positions of a pyridine ring. The 3-ol substituent introduces a chiral center at C3, resulting in distinct stereoisomers. X-ray crystallographic studies of related 2,3-dihydrofuro[3,2-b]pyridine derivatives reveal a half-chair conformation in the dihydrofuran ring, with the pyridine ring adopting near-planarity. The C3 hydroxyl group occupies an equatorial position, minimizing steric strain [1] [3].
Table 1: Key Crystallographic Parameters (Representative Analogues)
Parameter | 2,3-Dihydrofuro[3,2-b]pyridine | 3-Substituted Analogues |
---|---|---|
Furan Ring Puckering (θ) | 40.2° | 38.5°–42.7° |
C2–O1 Bond Length (Å) | 1.372 | 1.360–1.385 |
C3–C4 Bond Length (Å) | 1.508 | 1.495–1.520 |
O1–C2–C3 Angle (°) | 108.5 | 107.8–109.1 |
The dihydrofuran ring exhibits puckering parameters (θ = 38°–43°) intermediate between envelope and half-chair conformations. The C3 chiral center governs stereoselective reactivity, with the (R)-isomer preferentially stabilizing intramolecular H-bonding between the C3-OH and pyridinic N in gas-phase calculations. This interaction imposes a gauche conformation around the C3–C4 bond, reducing ring strain by 2.8 kcal/mol versus the (S)-isomer [3].
Notable deviations from standard sp³/sp² hybridization occur at the fusion sites:
The pyridine nitrogen directs electrophilic substitution to C5/C7 (ortho/para relative to N), while the fused furan oxygen enhances reactivity at C6. Key transformations include:
The C3-ol exists predominantly as the enol tautomer (99.7% by NMR), with negligible contribution from the keto form (pyridinone). Resonance stabilization involves:
Table 2: Comparative Properties of Fused Heterocycles
Property | 2,3-Dihydrofuro[3,2-b]pyridin-3-ol | 2,3-Dihydrobenzofuran Analogues | Pyrano[3,2-b]pyridine Derivatives |
---|---|---|---|
Aromaticity Loss | Moderate (furan ring) | Low (benzene retained) | High (pyran non-aromatic) |
Dipole Moment (D) | 3.1–3.5 | 1.8–2.2 | 2.8–3.2 |
pKₐ (C3-OH) | 8.9 | 10.2 | 9.4 |
Electron Density at C6 | High (δ_C6: 7.05 ppm) | Moderate (δ_C6: 7.42 ppm) | Low (δ_C6: 7.88 ppm) |
Dihydrobenzofurans exhibit higher aromatic character due to the intact benzene ring, reducing electrophilic reactivity (EAS rates 5× slower). The C3-OH pKₐ is higher (10.2 vs. 8.9) due to diminished resonance stabilization with the benzene π-system versus pyridine. Bioactivity profiles diverge significantly: dihydrobenzofurans show preference for α-glucosidase inhibition, while dihydrofuropyridines target nicotinic acetylcholine receptors, attributed to pyridine N coordination [2] [4].
The additional oxygen atom in pyrano[3,2-b]pyridines increases polarity (Δμ = 0.4 D) but reduces planarity due to steric repulsion. C3-OH acidity is intermediate (pKₐ = 9.4), reflecting weaker O–H···N hydrogen bonding (distance: 2.02 Å vs. 1.87 Å in dihydrofuropyridine). Pyrano derivatives demonstrate superior activity as kinase inhibitors (IC₅₀ CLKs: 0.11 μM) compared to furo analogues (IC₅₀: 0.87 μM), likely due to enhanced conformational flexibility [2] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2